![molecular formula C11H23NO2 B1373743 Ethyl 2-amino-2-methyloctanoate CAS No. 13893-51-1](/img/structure/B1373743.png)
Ethyl 2-amino-2-methyloctanoate
Overview
Description
Ethyl 2-amino-2-methyloctanoate is a chemical compound with the molecular formula C11H23NO2 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-2-methyloctanoate consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-methyloctanoate is a liquid at room temperature . Its molecular weight is 201.31 .Scientific Research Applications
Pheromone Synthesis and Pest Control
Ethyl esters, including compounds similar to Ethyl 2-amino-2-methyloctanoate, are studied for their role as aggregation pheromones in various species. For instance, ethyl 4-methyloctanoate has been identified as a major component of the male pheromone in certain beetles, and synthesized variants of these compounds have been used in pest control strategies through olfactory trapping (Ragoussis et al., 2007). Similarly, ethyl 4-methyloctanoate is a significant component in the male pheromone of Oryctes rhinoceros, and its synthetic form has shown effectiveness in attracting these beetles in field trials (Morin et al., 1996).
Enzyme Optimization and Drug Synthesis
Ethyl esters, structurally similar to Ethyl 2-amino-2-methyloctanoate, are used in the optimization of enzymes for drug synthesis. For example, a study on Vibrio fluvialis aminotransferase involved engineering an enzyme variant to enhance its activity for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in imagabalin synthesis, an advanced candidate for treating generalized anxiety disorder (Midelfort et al., 2013).
Stereochemical Research and Resolution
Research on stereochemistry often involves compounds like Ethyl 2-amino-2-methyloctanoate. A study demonstrated the enantioselective aminolysis by (R)-1-phenylethylamine of ethyl rac-2-methyloctanoate, which is catalyzed by lipase from Candida antarctica, highlighting its potential applications in producing stereoisomerically pure substances (Vörde et al., 1996).
Novel Compound Synthesis
Ethyl esters akin to Ethyl 2-amino-2-methyloctanoate are also central to the synthesis of novel compounds. For instance, ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, synthesized from a related ester, was used in the synthesis of various benzo[h]quinazolines and related compounds, demonstrating the diversity of chemical synthesis applications (Grigoryan et al., 2011).
properties
IUPAC Name |
ethyl 2-amino-2-methyloctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-11(3,12)10(13)14-5-2/h4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBOXVLCIYBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methyloctanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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